molecular formula C14H13N3O3 B12002477 Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- CAS No. 36844-95-8

Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro-

Cat. No.: B12002477
CAS No.: 36844-95-8
M. Wt: 271.27 g/mol
InChI Key: CFKJIUIZCUKIOE-UHFFFAOYSA-N
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Description

    Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro-: is a chemical compound with the molecular formula C₁₄H₁₃BrN₂O. It falls into the category of amide derivatives.

  • The compound’s systematic name describes its structure: it consists of a benzamide core with a methyl group attached to the nitrogen atom and a 3-methyl-2-pyridinyl group at another nitrogen atom. Additionally, it bears a nitro group (NO₂) substitution.
  • Benzamides are commonly found in pharmaceuticals and agrochemicals due to their diverse biological activities.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- are not readily available in the literature. it is likely that chemists would synthesize it through multi-step reactions involving amide formation, pyridine substitution, and nitration.
    • Industrial production methods may involve large-scale synthesis using optimized conditions to achieve high yields.
  • Chemical Reactions Analysis

      Reactions: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions. For example, reduction of the nitro group could yield an amino compound.

  • Scientific Research Applications

      Medicine: Benzamides exhibit potential as antipsychotic agents due to their affinity for dopamine receptors.

      Chemistry: Researchers use them as building blocks in organic synthesis.

      Industry: Benzamides find applications in the production of agrochemicals and pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism of action for Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- would depend on its specific biological target. It may interact with receptors, enzymes, or other cellular components.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzamide derivatives, such as N-methylbenzamide and N-(3-methyl-2-pyridinyl)benzamide, share structural similarities.

      Uniqueness: The combination of the 3-methyl-2-pyridinyl group and the nitro substitution sets apart from related compounds.

    Properties

    CAS No.

    36844-95-8

    Molecular Formula

    C14H13N3O3

    Molecular Weight

    271.27 g/mol

    IUPAC Name

    N-methyl-N-(3-methylpyridin-2-yl)-4-nitrobenzamide

    InChI

    InChI=1S/C14H13N3O3/c1-10-4-3-9-15-13(10)16(2)14(18)11-5-7-12(8-6-11)17(19)20/h3-9H,1-2H3

    InChI Key

    CFKJIUIZCUKIOE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N=CC=C1)N(C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

    Origin of Product

    United States

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